molecular formula C18H22N2O4S2 B2505105 (2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1704634-10-5

(2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2505105
CAS RN: 1704634-10-5
M. Wt: 394.5
InChI Key: ZSOFONJFVZEFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, also known as DMSO, is a widely used organic solvent in scientific research. It is a sulfur-containing organic compound that is colorless and odorless. DMSO is a polar aprotic solvent that can dissolve both polar and nonpolar compounds, making it an ideal solvent for a wide range of applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of related compounds have been a significant area of interest. For instance, researchers synthesized and characterized compounds through spectroscopic techniques and X-ray diffraction studies to understand their molecular structure and crystallography. Such studies are foundational for developing compounds with potential scientific and therapeutic applications (Naveen et al., 2015).

Biological Screening

Compounds with structural similarities to "(2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone" have also been investigated for their biological activities. For instance, various derivatives have been synthesized and evaluated for antimicrobial activities, indicating a potential for drug development. The structure-activity relationship (SAR) is crucial in identifying functional groups responsible for biological activity and enhancing compound efficacy (Patel et al., 2011).

Photo-oxidation and Chemical Properties

Research into the photo-oxidation of thiazolidine derivatives to achieve direct hydroxylation adjacent to sulfur under specific conditions demonstrates the compound's potential in chemical synthesis and modification processes. These studies reveal the chemical behavior under oxidative conditions, which is vital for understanding the reactivity and possible applications of these compounds in synthetic chemistry (Takata et al., 1985).

Antiproliferative Activity

The synthesis and evaluation of diphenyl(piperidin-4-yl) methanol derivatives, including their antiproliferative effects on various carcinoma cell lines, underscore the potential therapeutic applications of these compounds. The findings suggest that specific substitutions on the aryl ring significantly impact their biological activity, providing insights for designing more effective anticancer agents (Prasad et al., 2008).

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-12-17(25-13(2)19-12)18(21)20-10-8-16(9-11-20)26(22,23)15-6-4-14(24-3)5-7-15/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOFONJFVZEFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.